molecular formula C11H13NO6 B8700863 ethyl 2-(2-methoxy-4-nitrophenoxy)acetate

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate

Cat. No.: B8700863
M. Wt: 255.22 g/mol
InChI Key: HRVINGUSVYRDRO-UHFFFAOYSA-N
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Description

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which is further substituted with a methoxy group (-OCH3) and an ethoxycarbonyl group (-COOCH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitro-2-methoxyphenoxyacetate typically involves the nitration of 2-methoxyphenol followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aromatic ring. The resulting 4-nitro-2-methoxyphenol is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-nitro-2-methoxyphenoxyacetate.

Industrial Production Methods

On an industrial scale, the production of ethyl 4-nitro-2-methoxyphenoxyacetate may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, ethyl chloroacetate.

Major Products Formed

    Reduction: 4-amino-2-methoxyphenoxyacetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-nitro-2-methoxyphenoxyacetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and ethoxycarbonyl groups can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate can be compared with other similar compounds, such as:

    Methyl 4-nitro-2-methoxyphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-nitro-2-hydroxyphenoxyacetate: Similar structure but with a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivities and applications due to the variations in their functional groups.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

ethyl 2-(2-methoxy-4-nitrophenoxy)acetate

InChI

InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-9-5-4-8(12(14)15)6-10(9)16-2/h4-6H,3,7H2,1-2H3

InChI Key

HRVINGUSVYRDRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product was prepared by the alkylation of 4-nitro-2-methoxyphenol (10.0 g, 0.059 mol) with ethyl bromoacetate (10.0 g, 0.06 mol) in acetonitrile (50 mL) in the presence of potassium carbonate (8.0 g) to afford 14.33 g (95%) of ethyl 4-nitro-2-methoxyphenoxyacetate as a yellow solid, m.p. 87°-88° C., after recrystallization from tert-butylmethyl ether; hydrogenation of the latter (13.08 g, 0.051 mol) in THF (125 mL)/ethanol (125 mL) in the presence of 10% Pd/C (1.0 g) to afford 11.5 g (100%) of ethyl 4-amino-2-methoxyphenoxyacetate as a pink oil; and then treatment of the latter (11.5 g, 0.051 mol) in CH2Cl2 (100 mL) with pyridine (10 mL), followed by methanesulfonyl chloride (6.43 g, 0.056 mol) to afford 12.328 g (79.6%) of N-[4-(ethoxycarbonylmethoxy)-3-(methoxy)phenyl]methanesulfonamide, m.p. 118°-119° C., after purification by treatment with charcoal and filtration through silica eluting with ethyl acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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